

NMR and mass spectrometry data for 5'-O-Trityl-2,3'-anhydrothymidine

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Compound of Interest

Compound Name: Anhydro-trityl-T

Cat. No.: B15196092

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In-Depth Technical Guide: 5'-O-Trityl-2,3'-anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-Trityl-2,3'-anhydrothymidine is a synthetically modified nucleoside, an analogue of thymidine, that plays a crucial role as an intermediate in the synthesis of various antiviral and antineoplastic agents. Its rigid anhydro bridge and the presence of the bulky trityl protecting group on the 5'-hydroxyl function make it a versatile building block for the introduction of modifications at the 3'-position of the sugar moiety. This guide provides an overview of the available analytical data and general experimental protocols for the characterization of this compound by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While specific, publicly available datasets for 5'-O-Trityl-2,3'-anhydrothymidine are limited, this document outlines the expected data and provides generalized experimental protocols based on standard practices for the analysis of protected nucleosides.

Physicochemical Properties

Property	Value
CAS Number	25442-42-6[1][2][3]
Molecular Formula	C ₂₉ H ₂₆ N ₂ O ₄ [2][3][4]
Molecular Weight	466.53 g/mol [2][3][4]
Appearance	Solid[4]

Spectroscopic Data

Specific experimental NMR and mass spectrometry data for 5'-O-Trityl-2,3'-anhydrothymidine are not readily available in the public domain. The following tables represent the expected data based on the compound's structure and are provided for illustrative purposes.

Table 1: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.50 - 7.20	m	-	Trityl-H (aromatic)
~6.40	t	~6.5	H-1'
~5.30	d	~3.0	H-2'
~4.50	d	~3.0	H-3'
~4.10	m	-	H-4'
~3.50	dd	~10.5, ~4.0	H-5'a
~3.40	dd	~10.5, ~3.0	H-5'b
~1.90	s	-	Thymine-CH ₃
~7.60	s	-	H-6

Table 2: Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~170.0	C4 (Thymine)
~150.0	C2 (Thymine)
~143.0	Quaternary Trityl-C
~135.0	C6 (Thymine)
~129.0 - 127.0	Trityl-C (aromatic)
~111.0	C5 (Thymine)
~90.0	C-1'
~87.0	C-4'
~86.0	C(Ph) ₃
~78.0	C-2'
~75.0	C-3'
~63.0	C-5'
~12.0	Thymine-CH ₃

Table 3: Mass Spectrometry Data

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	467.1965	[M+H] ⁺
ESI+	489.1784	[M+Na] ⁺
ESI+	243.1124	[Trityl] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of 5'-O-Trityl-2,3'-anhydrothymidine.

Materials:

- 5'-O-Trityl-2,3'-anhydrothymidine sample (5-10 mg)
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 5'-O-Trityl-2,3'-anhydrothymidine in 0.5-0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low

natural abundance of ^{13}C .

- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the spectra to the residual solvent peak of CDCl_3 ($\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
 - Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra.

Mass Spectrometry (MS)

Objective: To determine the accurate mass of 5'-O-Trityl-2,3'-anhydrothymidine and confirm its elemental composition.

Materials:

- 5'-O-Trityl-2,3'-anhydrothymidine sample (
- Methanol or acetonitrile (HPLC grade)
- Formic acid (for ESI+)
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in methanol or acetonitrile. For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
- Instrumentation and Analysis:
 - Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

- Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
- Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
- The instrument should be calibrated to ensure high mass accuracy.
- Data Analysis:
 - Identify the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$).
 - Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
 - Analyze the fragmentation pattern, if any, to gain further structural information. A prominent fragment expected would be the trityl cation at m/z 243.

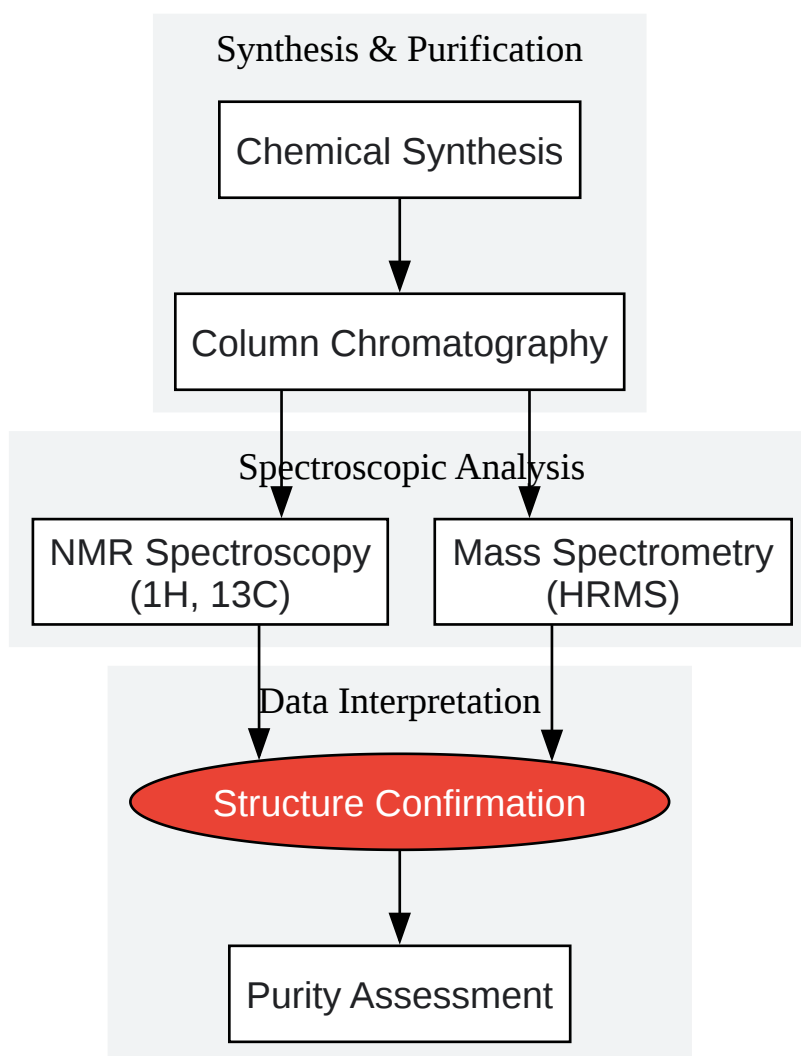
Workflow and Pathway Diagrams

The following diagrams illustrate the general synthesis and analytical workflow for 5'-O-Trityl-2,3'-anhydrothymidine.



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Caption: Synthetic pathway for 5'-O-Trityl-2,3'-anhydrothymidine.



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Caption: Analytical workflow for the characterization of 5'-O-Trityl-2,3'-anhydrothymidine.

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